molecular formula C9H10BrCl B2947115 4-Bromo-2,6-dimethylbenzyl chloride CAS No. 205035-07-0

4-Bromo-2,6-dimethylbenzyl chloride

Cat. No. B2947115
M. Wt: 233.53
InChI Key: BLXADSLLHBDNNI-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzyl chloride is a chemical compound that belongs to the class of alkyl halides. It is a colorless liquid that is widely used in the field of organic chemistry. This compound is an important intermediate in the synthesis of various organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Bromo-2,6-dimethylbenzyl chloride involves the bromination of 2,6-dimethylbenzyl chloride using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst such as iron or aluminum bromide.

Starting Materials
2,6-dimethylbenzyl chloride, Bromine or N-bromosuccinimide (NBS), Iron or aluminum bromide

Reaction
Step 1: Dissolve 2,6-dimethylbenzyl chloride in anhydrous solvent such as dichloromethane or chloroform., Step 2: Add bromine or N-bromosuccinimide (NBS) to the reaction mixture slowly with stirring., Step 3: Add a catalytic amount of iron or aluminum bromide to the reaction mixture., Step 4: Stir the reaction mixture at room temperature for several hours until the reaction is complete., Step 5: Quench the reaction mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate., Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4-Bromo-2,6-dimethylbenzyl chloride as a colorless liquid.

Mechanism Of Action

The mechanism of action of 4-Bromo-2,6-dimethylbenzyl chloride is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Bromo-2,6-dimethylbenzyl chloride are not well studied. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also a potential carcinogen and mutagen.

Advantages And Limitations For Lab Experiments

4-Bromo-2,6-dimethylbenzyl chloride is a useful intermediate in the synthesis of various organic compounds. It is easy to handle and store, and it is readily available. However, it is a toxic and potentially hazardous compound that requires careful handling and disposal.

Future Directions

There are several future directions for research on 4-Bromo-2,6-dimethylbenzyl chloride. One direction is to study its mechanism of action and its effects on biological systems. Another direction is to develop safer and more efficient synthesis methods for this compound. Additionally, research could be conducted on the use of 4-Bromo-2,6-dimethylbenzyl chloride in the development of new pharmaceuticals and other fine chemicals.

Scientific Research Applications

4-Bromo-2,6-dimethylbenzyl chloride is widely used in the field of organic chemistry as an intermediate for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the preparation of polymers, resins, and dyes.

properties

IUPAC Name

5-bromo-2-(chloromethyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXADSLLHBDNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CCl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylbenzyl chloride

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